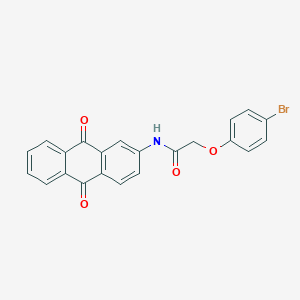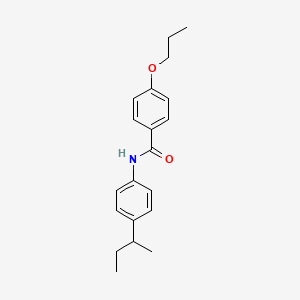![molecular formula C21H23N3O3S B4983389 N-cyclohexyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide](/img/structure/B4983389.png)
N-cyclohexyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide, commonly known as COP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. COP is a sulfonamide derivative that has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of COP is not fully understood. However, studies have suggested that COP may exert its biological activities by inhibiting the activity of enzymes such as cyclooxygenase and lipoxygenase. COP has also been shown to interact with proteins and nucleic acids, which may contribute to its fluorescent properties.
Biochemical and Physiological Effects:
COP has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that COP can inhibit the growth of cancer cells and reduce the production of pro-inflammatory cytokines. In vivo studies have shown that COP can reduce inflammation and alleviate pain in animal models of arthritis. However, the effects of COP on human health have not been fully investigated.
Avantages Et Limitations Des Expériences En Laboratoire
COP has several advantages for lab experiments. It is easy to synthesize and purify, and it exhibits strong fluorescence properties, making it a useful tool for the detection of proteins and nucleic acids. However, COP also has some limitations. It is relatively unstable in aqueous solutions, and its biological activities may be affected by factors such as pH and temperature.
Orientations Futures
There are several future directions for COP research. One direction is to investigate the potential applications of COP in drug discovery and development. Another direction is to explore the use of COP as a fluorescent probe for the detection of biomolecules in living cells. Additionally, further studies are needed to fully understand the mechanism of action of COP and its effects on human health.
Méthodes De Synthèse
COP can be synthesized using various methods, including the reaction of N-cyclohexyl-N-(3-chloromethyl)benzenesulfonamide with 3-phenyl-1,2,4-oxadiazole-5-carbaldehyde in the presence of a base such as potassium carbonate. The reaction produces COP as a white crystalline solid with a yield of up to 80%.
Applications De Recherche Scientifique
COP has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, COP has been shown to exhibit anti-inflammatory, antitumor, and antiviral activities. In biochemistry, COP has been used as a fluorescent probe for the detection of proteins and nucleic acids. In material science, COP has been used as a building block for the synthesis of metal-organic frameworks.
Propriétés
IUPAC Name |
N-cyclohexyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S/c25-28(26,19-14-8-3-9-15-19)24(18-12-6-2-7-13-18)16-20-22-21(23-27-20)17-10-4-1-5-11-17/h1,3-5,8-11,14-15,18H,2,6-7,12-13,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHDIOWVNTFKWPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(CC2=NC(=NO2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2-fluorophenoxy)methyl]-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4983327.png)
![2-chloro-5-({[(4-methoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4983334.png)
![5'-acetyl-6'-methyl-2'-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-1',4'-dihydro-3,4'-bipyridine-3'-carbonitrile](/img/structure/B4983341.png)
![6-(4-chlorophenyl)-10,11-dimethoxy-7,7a-dihydro-12H-isoindolo[2,1-a][1,5]benzodiazepin-12-one](/img/structure/B4983348.png)
![N-(3-chloro-4-methylphenyl)-2-{5-[(3,4-dichlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}acetamide](/img/structure/B4983350.png)

![1,3-dioxo-N-1,3-thiazol-2-yl-2-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}-5-isoindolinecarboxamide](/img/structure/B4983363.png)


![5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-1-(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4983383.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)propanamide](/img/structure/B4983394.png)
![1-methyl-3-nitro-4-[(2-phenylethyl)amino]-2(1H)-quinolinone](/img/structure/B4983398.png)